molecular formula C10H15ClN4 B1415845 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride CAS No. 2197056-49-6

2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride

Cat. No.: B1415845
CAS No.: 2197056-49-6
M. Wt: 226.7 g/mol
InChI Key: PJAZIEGTFWSPBL-UHFFFAOYSA-N
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Description

2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of aminoethyl and dimethylnicotinonitrile groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chemoselective reduction of nitrile groups in the presence of amide and aryl halide functionalities. This reduction can be achieved using RANEY® Nickel catalyst with molecular hydrogen or under transfer hydrogenation conditions . The resulting amines are then protected in situ with Boc2O to prevent further reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to gram or kilogram scales. The process would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Chromatographic purification steps are often employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: RANEY® Nickel, ZnCl2/NaBH4.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. These interactions can modulate enzymatic functions, receptor binding, and signal transduction pathways .

Properties

IUPAC Name

2-(2-aminoethylamino)-4,6-dimethylpyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4.ClH/c1-7-5-8(2)14-10(9(7)6-12)13-4-3-11;/h5H,3-4,11H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAZIEGTFWSPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NCCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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